molecular formula C22H22ClFN4OS B2522048 2-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide hydrochloride CAS No. 1215632-96-4

2-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide hydrochloride

Cat. No.: B2522048
CAS No.: 1215632-96-4
M. Wt: 444.95
InChI Key: LPAOQPPJEXBMPF-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide hydrochloride is a complex organic compound that features a combination of fluorophenyl, imidazole, and benzothiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the imidazole and benzothiazole rings, followed by their functionalization and coupling.

    Imidazole Synthesis: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Benzothiazole Synthesis: The benzothiazole ring can be synthesized via the condensation of 2-aminothiophenol with carboxylic acids or their derivatives.

    Coupling Reactions: The final step involves coupling the synthesized imidazole and benzothiazole derivatives with 4-fluorophenyl acetamide under appropriate conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide hydrochloride involves its interaction with specific molecular targets. The imidazole ring can interact with metal ions or enzyme active sites, while the benzothiazole moiety can participate in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide hydrochloride
  • 2-(4-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide hydrochloride

Uniqueness

The presence of the fluorine atom in 2-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide hydrochloride imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its chloro or bromo analogs. This can enhance its bioavailability and efficacy in biological systems.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-(3-imidazol-1-ylpropyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4OS.ClH/c1-16-3-8-19-20(13-16)29-22(25-19)27(11-2-10-26-12-9-24-15-26)21(28)14-17-4-6-18(23)7-5-17;/h3-9,12-13,15H,2,10-11,14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPAOQPPJEXBMPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CCCN3C=CN=C3)C(=O)CC4=CC=C(C=C4)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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